molecular formula C22H28N2O4S B3607271 N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3607271
M. Wt: 416.5 g/mol
InChI Key: GLZMAJOAVAAOCI-UHFFFAOYSA-N
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Description

N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the sulfonation of a benzene derivative, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the benzyl group to the sulfonamide moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the combination of a benzyl group, methoxy group, and piperidine ring. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

IUPAC Name

N-benzyl-4-methoxy-3-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-18-15-20(11-12-21(18)28-2)29(26,27)24(16-19-9-5-3-6-10-19)17-22(25)23-13-7-4-8-14-23/h3,5-6,9-12,15H,4,7-8,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZMAJOAVAAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

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